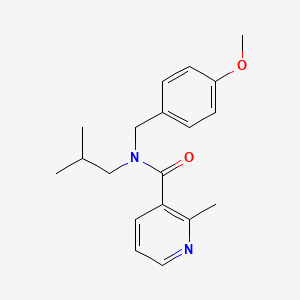
N-isobutyl-N-(4-methoxybenzyl)-2-methylnicotinamide
Overview
Description
N-isobutyl-N-(4-methoxybenzyl)-2-methylnicotinamide, also known as IB-MECA, is a small molecule that belongs to the class of selective agonists of adenosine A3 receptors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders.
Mechanism of Action
N-isobutyl-N-(4-methoxybenzyl)-2-methylnicotinamide exerts its biological effects by selectively binding to and activating adenosine A3 receptors, which are G protein-coupled receptors that are widely expressed in various tissues and cells. Activation of adenosine A3 receptors leads to the activation of intracellular signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway, which ultimately result in the biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, the improvement of cognitive function, and the modulation of immune responses. These effects are mediated by the activation of adenosine A3 receptors and the subsequent activation of intracellular signaling pathways.
Advantages and Limitations for Lab Experiments
N-isobutyl-N-(4-methoxybenzyl)-2-methylnicotinamide has several advantages as a research tool, including its high selectivity and potency for adenosine A3 receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its instability in aqueous solutions, its short half-life in vivo, and its potential off-target effects.
Future Directions
There are several future directions for research on N-isobutyl-N-(4-methoxybenzyl)-2-methylnicotinamide, including the development of more stable analogs with improved pharmacokinetic properties, the identification of new therapeutic applications, and the elucidation of the molecular mechanisms underlying its biological effects. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in different disease models.
Scientific Research Applications
N-isobutyl-N-(4-methoxybenzyl)-2-methylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methyl-N-(2-methylpropyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)12-21(13-16-7-9-17(23-4)10-8-16)19(22)18-6-5-11-20-15(18)3/h5-11,14H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSIDLGGLDBXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N(CC2=CC=C(C=C2)OC)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3-chlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3971923.png)
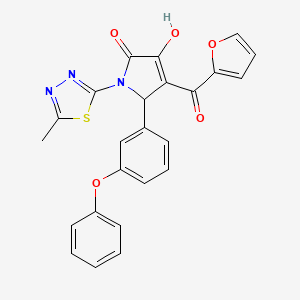
![3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3971952.png)
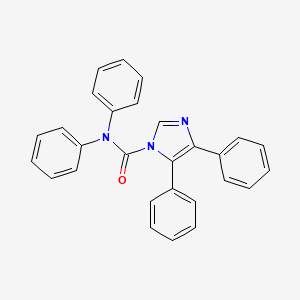

![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide oxalate](/img/structure/B3971976.png)
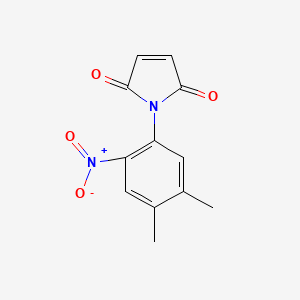
![4-(2,4-dichlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3971981.png)
![2-chloro-3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3971984.png)
![2-[tert-butyl(methyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B3971985.png)
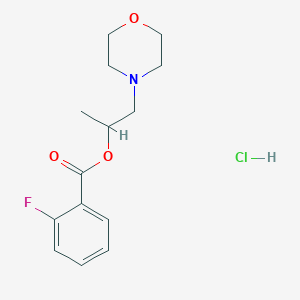

![4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B3972008.png)
![N-ethyl-2-fluoro-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3972012.png)